

# Application Notes and Protocols for Quantifying Strontium Release from Implants

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## Compound of Interest

Compound Name: *strontium phosphate*

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## Introduction

Strontium-releasing implants are gaining significant attention in orthopedics and dentistry for their dual ability to promote bone formation and inhibit bone resorption, making them particularly promising for patients with osteoporosis.[1][2] The therapeutic effect of these implants is directly related to the local concentration of released strontium ions. Therefore, accurate and precise quantification of strontium release is critical during the development and preclinical evaluation of these medical devices.

These application notes provide detailed protocols for the most common and robust analytical techniques used to quantify strontium release from implants: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). Additionally, this document summarizes quantitative data from various studies to serve as a reference and illustrates the key signaling pathways activated by strontium in bone cells.

## Analytical Techniques for Strontium Quantification

The choice of analytical technique depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation.

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace levels of elements, making it ideal for

quantifying the low concentrations of strontium often released from implants.[3][4] It offers high throughput and can simultaneously measure multiple elements.

- Atomic Absorption Spectrometry (AAS): AAS is a well-established and cost-effective technique for quantifying elements in a variety of samples.[5][6] While generally less sensitive than ICP-MS, it provides reliable and accurate results for strontium concentrations typically found in in vitro release studies.

## Quantitative Data Summary

The following tables summarize quantitative data on strontium release from various implant materials as reported in the scientific literature. This data can be used for comparative purposes and to understand the expected release profiles from different types of implants.

Table 1: Strontium Release from Titanium-Based Implants

Implant Type	Release Medium	Time Point	Cumulative Strontium Release	Analytical Method
Strontium-functionalized titanium surface (Ti-Sr-O)	Phosphate-buffered saline (PBS), pH 7.4	24 hours	Highest release observed	Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Strontium-functionalized titanium surface (Ti-Sr-O)	Phosphate-buffered saline (PBS), pH 7.4	2 weeks	Majority of strontium liberated	Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Strontium/silver-loaded nanotubular structures on Ti surface	Not specified	Up to 21 days	Sustained release	Not specified
Strontium-coated titanium	Not specified	Not specified	Not specified	Not specified

Table 2: Strontium Release from Bioactive Glass Implants

Implant Type	Release Medium	Time Point	Strontium Ion Concentration	Analytical Method
Strontium-containing mesoporous bioactive glasses (Sr-MBG)	Simulated Body Fluid (SBF)	Not specified	Sustained release	Not specified
Strontium-substituted sub-micron bioactive glasses (Sr-SBG)	Not specified	Not specified	Release of strontium and silicon	Not specified
Strontium-doped bioactive glasses	Simulated Body Fluid (SBF) and Tris-HCl	Not specified	Higher rate of release for Sr compared to Zn	Not specified

## Experimental Protocols

### Protocol 1: Quantification of Strontium Release using ICP-MS

This protocol is suitable for quantifying strontium in aqueous solutions such as simulated body fluid (SBF) or cell culture media.

#### 1. Materials and Reagents:

- Nitric acid (HNO<sub>3</sub>), trace metal grade
- Internal standard solution (e.g., Yttrium, Germanium), 1000 mg/L
- Strontium standard solutions (0, 1, 5, 10, 50, 100 µg/L)
- Ultrapure water (18.2 MΩ·cm)
- Sample collection tubes, metal-free

## 2. Sample Preparation:

- Collect the release medium (e.g., SBF) from the implant immersion study at specified time points.
- Acidify the collected samples by adding nitric acid to a final concentration of 1-2% (v/v) to stabilize the strontium ions and prevent precipitation.[3]
- If the expected strontium concentration is high, dilute the sample with 1-2% nitric acid to fall within the linear range of the calibration curve.
- Add the internal standard to all samples, standards, and blanks to a final concentration of, for example, 10 µg/L, to correct for instrumental drift and matrix effects.[3]

## 3. ICP-MS Analysis:

- Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for strontium (m/z 88) and the internal standard.
- Perform a multi-point calibration using the strontium standard solutions.
- Analyze the prepared samples. Ensure to run a blank and a quality control standard periodically to verify instrument performance and calibration accuracy.

## 4. Data Analysis:

- Calculate the concentration of strontium in the unknown samples based on the calibration curve, correcting for any dilutions.
- The results are typically reported as cumulative release (µg or mg) or concentration (µg/L or mg/L) over time.

# Protocol 2: Quantification of Strontium Release using AAS

This protocol is suitable for quantifying strontium in aqueous solutions where concentrations are expected to be in the higher µg/L to mg/L range.

### 1. Materials and Reagents:

- Nitric acid ( $\text{HNO}_3$ ) or Hydrochloric acid ( $\text{HCl}$ )
- Lanthanum chloride ( $\text{LaCl}_3$ ) solution (e.g., 10% w/v) or Potassium chloride ( $\text{KCl}$ ) solution to act as a releasing agent or ionization suppressant.<sup>[7]</sup>
- Strontium standard solutions (e.g., 0.1, 0.5, 1, 2, 5 mg/L)
- Ultrapure water
- Sample collection tubes, metal-free

### 2. Sample Preparation:

- Collect the release medium from the implant immersion study.
- Acidify the samples with nitric or hydrochloric acid to a final concentration of 1-5%.
- Add the lanthanum chloride or potassium chloride solution to all samples, standards, and blanks to a final concentration of approximately 0.1-1% to overcome chemical and ionization interferences.<sup>[7]</sup>
- Dilute the samples as necessary with ultrapure water containing the same concentration of acid and releasing agent to ensure they are within the linear range of the instrument.

### 3. AAS Analysis:

- Set up the AAS instrument with a strontium hollow cathode lamp and select the appropriate wavelength (460.7 nm).
- Optimize the instrument parameters, including slit width, lamp current, and fuel/oxidant flow rates for the flame.
- Calibrate the instrument using the prepared strontium standard solutions.
- Aspirate the prepared samples into the flame and record the absorbance.

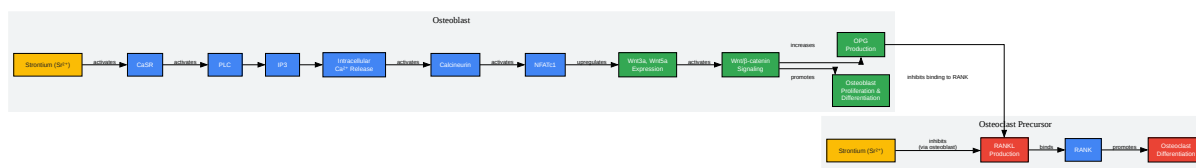
#### 4. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of strontium in the samples from the calibration curve, accounting for any dilutions.

## Visualization of Mechanisms and Workflows

### Signaling Pathways of Strontium in Bone Cells

Strontium ions released from implants exert their pro-osteogenic and anti-resorptive effects by modulating key signaling pathways in bone cells. The following diagram illustrates the primary mechanisms.



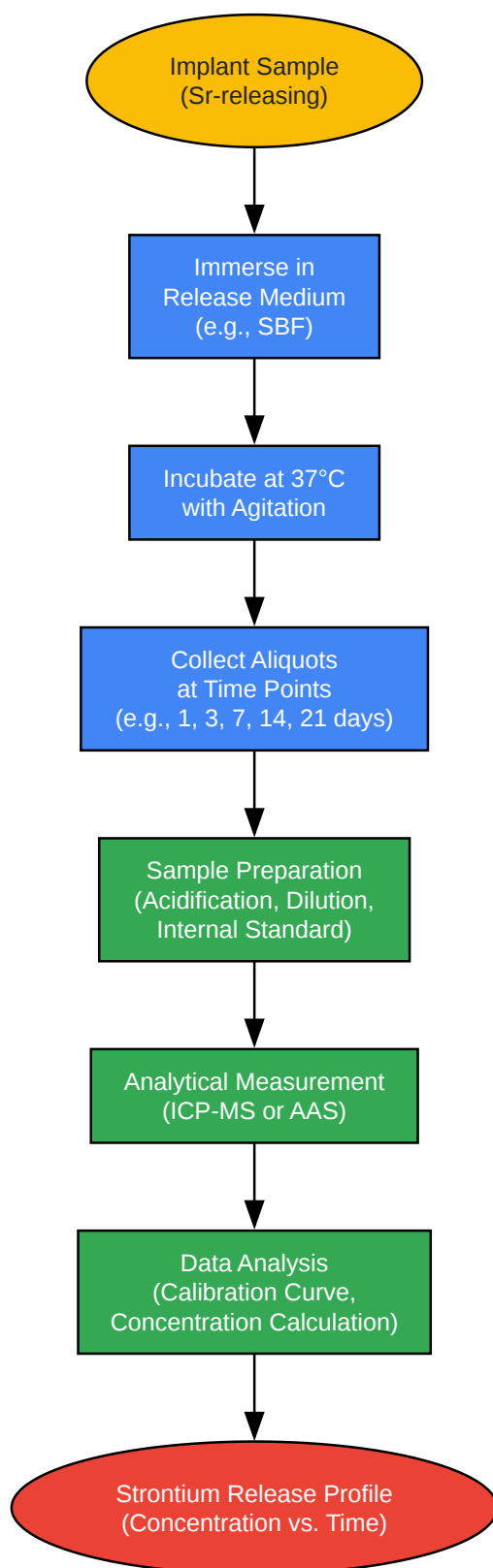
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Caption: Strontium signaling in bone cells.

## Experimental Workflow for In Vitro Strontium Release Quantification

The following diagram outlines a typical experimental workflow for quantifying strontium release from an implant in an in vitro setting.





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Caption: In vitro strontium release workflow.

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